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Cat. No.: B8718394

Get Quote

Executive Summary
Substituted isophthalamic acids (3-carbamoylbenzoic acids) represent a critical scaffold in

medicinal chemistry and materials science, distinguished by their unique meta-substitution

pattern. Unlike their ortho-analogs (phthalamic acids), which are prone to imidization, or para-

analogs (terephthalamic acids), which form linear rod-like structures, isophthalamic acids

provide a "bent" 120° geometry. This structural rigidity allows them to act as precise molecular

spacers that can bridge distinct binding pockets in enzymes (e.g., Protein Kinase C) or serve

as non-ionic, water-soluble cores for X-ray contrast media.

This technical guide dissects the chemical architecture, validated synthetic pathways, and

therapeutic applications of substituted isophthalamic acids, providing researchers with a self-

contained roadmap for utilizing this moiety in drug development.
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Nomenclature and Structure
The term "isophthalamic acid" refers to the monoamide derivative of isophthalic acid (benzene-

1,3-dicarboxylic acid).

IUPAC Name: 3-Carbamoylbenzoic acid.

Core Geometry: The meta-disposition creates a rigid angle (~120°) between the hydrogen-

bond donating amide group and the hydrogen-bond accepting/donating carboxylic acid.

Electronic and Steric Tuning
The isophthalamic core functions as a "Janus" molecule, presenting two distinct faces to a

biological target.

Position 1 (Carboxylic Acid): Ionizable headgroup; drives solubility and electrostatic

interactions.

Position 3 (Amide): Variable region; N-substituents determine lipophilicity and fit into

hydrophobic pockets.

Position 5 (The Tuning Site): This position is electronically coupled to both carbonyls.

Electron Withdrawing Groups (e.g., -NO₂, -I): Increase the acidity of the carboxylic acid

and the H-bond donor strength of the amide NH. This is exploited in X-ray contrast media

(e.g., iopamidol precursors) where iodine atoms at positions 2, 4, and 6 provide

radiopacity, while the amide side chains ensure water solubility.

Validated Synthetic Protocol: Desymmetrization
Route
Direct reaction of isophthalic acid with amines often yields mixtures of mono- and diamides. To

ensure high fidelity (E-E-A-T), the Monomethyl Isophthalate Route is the industry standard for

generating substituted isophthalamic acids.

Experimental Workflow
Target: Synthesis of N-Benzylisophthalamic Acid (Generic Model).
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Step 1: Activation of Monomethyl Isophthalate
Reagents: Monomethyl isophthalate (1.0 eq), Thionyl Chloride (SOCl₂, 1.5 eq), DMF (cat.),

Dichloromethane (DCM).

Protocol:

Dissolve monomethyl isophthalate in anhydrous DCM under inert atmosphere (N₂).

Add catalytic DMF (2-3 drops) to initiate the Vilsmeier-Haack-like activation.

Add SOCl₂ dropwise at 0°C.

Reflux for 2 hours until gas evolution (HCl/SO₂) ceases.

Concentrate in vacuo to yield 3-(chlorocarbonyl)benzoic acid methyl ester.

Checkpoint: The crude acid chloride is moisture-sensitive; use immediately.

Step 2: Selective Amidation
Reagents: Benzylamine (1.1 eq), Triethylamine (Et₃N, 2.0 eq), DCM.

Protocol:

Dissolve benzylamine and Et₃N in dry DCM at 0°C.

Add the crude acid chloride (dissolved in DCM) dropwise over 30 minutes.

Warm to room temperature (RT) and stir for 4 hours.

Workup: Wash with 1M HCl (to remove unreacted amine), then sat. NaHCO₃, then brine.

Dry over MgSO₄.[1][2]

Product: Methyl 3-(benzylcarbamoyl)benzoate.

Step 3: Controlled Hydrolysis (The Critical Step)
Reagents: Lithium Hydroxide (LiOH, 2.0 eq), THF/Water (3:1).
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Protocol:

Dissolve the ester in THF/Water.

Add LiOH and stir at RT for 3-6 hours. Note: Avoid heating to prevent amide hydrolysis.

Acidification: Carefully adjust pH to ~2-3 using 1M HCl. The product often precipitates.

Purification: Recrystallization from Ethanol/Water.

Analytical Validation
¹H NMR (DMSO-d₆):

Amide NH: Triplet/Doublet at δ 8.5–9.5 ppm (exchangeable with D₂O).

Carboxylic Acid: Broad singlet at δ 12.0–13.5 ppm.

Aromatic Protons: Distinct pattern (s, d, d, t) for the 1,3-substituted ring.

IR Spectroscopy:

Amide I (C=O): ~1640 cm⁻¹.

Acid (C=O): ~1690–1710 cm⁻¹.

Visualization of Synthesis & SAR
Synthetic Pathway Diagram
The following Graphviz diagram illustrates the desymmetrization logic described above.
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Figure 1: Step-wise synthesis of substituted isophthalamic acids via the monomethyl ester

route, ensuring regioselectivity.
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Structure-Activity Relationship (SAR) Logic
This diagram maps the functional zones of the scaffold for medicinal chemistry optimization.
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Figure 2: SAR map highlighting the three vectors of modification on the isophthalamic core for

distinct therapeutic applications.

Medicinal Applications
X-Ray Contrast Media (The "Heavy" Application)
The most commercially significant application of substituted isophthalamic acids is in the

synthesis of non-ionic X-ray contrast agents.

Mechanism: The benzene ring is iodinated at positions 2, 4, and 6 to provide radiopacity. The

C1 and C3 carboxyl/amide groups are derivatized with hydrophilic polyols (e.g., amino-

propanediols) to ensure high water solubility and low osmolality, reducing toxicity.

Key Example: Derivatives of 5-amino-2,4,6-triiodoisophthalamic acid serve as precursors for

compounds like Iopamidol.

Protein Kinase C (PKC) Modulation
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Researchers have identified N-substituted isophthalamic acids as ligands for the C1 domain of

Protein Kinase C (PKC).

Binding Mode: The isophthalamic acid mimics the phorbol ester pharmacophore. The

carboxylic acid and amide carbonyl form a hydrogen-bond network with the glycine-rich loop

of the C1 domain, while the aromatic ring acts as a spacer to position hydrophobic

substituents into the membrane interface.

Significance: This provides a synthetically accessible scaffold (compared to complex natural

products like phorbol) for designing PKC activators or antagonists for cancer therapy.

Quantitative Data Summary
Parameter

Phthalamic Acid
(Ortho)

Isophthalamic Acid
(Meta)

Terephthalamic
Acid (Para)

Angle (C=O vectors) ~60° ~120° 180°

Stability
Low (Cyclizes to

Imide)

High (Stable

Amide/Acid)
High

Solubility (Water) Moderate High (Dipole moment) Low (Lattice energy)

Primary Use
Auxin Transport

Inhibitors

X-Ray Contrast / PKC

Ligands

High-Performance

Polymers (Aramids)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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